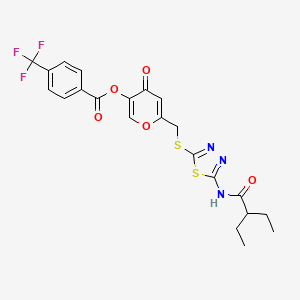

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Description

6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic compound known for its diverse applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-15-9-16(29)17(10-32-15)33-19(31)13-5-7-14(8-6-13)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCICMQDQNUELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate typically involves multiple steps:

Formation of the 1,3,4-thiadiazole ring: : Starting with a thioamide and an appropriate diazonium salt.

Amidation: : Introducing the 2-ethylbutanamido group.

Thioetherification: : Formation of the thioether linkage with a pyranone derivative.

Esterification: : Final step involves esterification with 4-(trifluoromethyl)benzoic acid.

Conditions may vary, but generally include controlled temperatures, specific pH ranges, and the use of catalysts or solvents to improve yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Key steps may be conducted in large reactors with automated controls to ensure consistent quality. Recrystallization and chromatography are common purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction with agents like lithium aluminum hydride, converting certain functional groups without affecting the core structure.

Substitution: : Undergoes nucleophilic substitution reactions, particularly at the thiadiazole ring and the trifluoromethyl benzene moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or basic medium.

Reduction: : Lithium aluminum hydride in ether solvents.

Substitution: : Halides or other nucleophiles in the presence of catalysts.

Major Products

Sulfoxides and Sulfones: : From oxidation.

Amine Derivatives: : From reduction.

Substituted Pyranones: : From nucleophilic substitution.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The incorporation of the thiadiazole and pyran rings has been linked to enhanced efficacy against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of thiadiazole possess potent antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

Enzyme Inhibition

Another promising application lies in enzyme inhibition. The compound's structural features suggest potential interactions with specific enzymes, such as acetylcholinesterase. Inhibitors of this enzyme are crucial in treating conditions like Alzheimer's disease and other neurodegenerative disorders . Preliminary docking studies indicate that this compound may effectively bind to the active site of acetylcholinesterase, warranting further investigation into its inhibitory effects .

Anticancer Potential

Recent studies have also explored the anticancer potential of compounds containing similar structural motifs. The ability to modulate cellular pathways through enzyme inhibition or receptor interaction makes these compounds suitable candidates for cancer therapeutics. Research on related thiadiazole derivatives has shown promising results in inhibiting cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the thiadiazole moiety in enhancing antimicrobial properties .

- Enzyme Inhibition Studies : Research conducted on similar compounds showed effective inhibition of acetylcholinesterase, with IC50 values indicating strong potential as therapeutic agents for neurodegenerative diseases .

- Anticancer Activity : Investigations into related compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets: : Targets include specific enzymes and cellular receptors.

Pathways Involved: : It can interfere with cellular signaling pathways, protein synthesis, and DNA replication.

Comparison with Similar Compounds

Similar Compounds

6-(2-Aminobenzylthio)pyran-4-one: : Similar in structure but lacks the trifluoromethyl group, altering its reactivity and biological activity.

2-(5-Bromothien-2-yl)-4,5-dihydrothiazole: : Shares the thiadiazole ring but has different substituents, leading to different chemical and biological properties.

Uniqueness

What sets 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. This uniqueness makes it a valuable target for further research and development.

Anything you’re particularly keen to explore more deeply?

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic molecule that integrates a thiadiazole derivative with a pyran moiety. This compound is notable for its diverse biological activities, including antimicrobial and antioxidant properties, which are characteristic of many thiadiazole derivatives.

Chemical Structure and Synthesis

The molecular formula of the compound is , and it has a molecular weight of approximately 453.44 g/mol. The synthesis typically involves multiple steps:

- Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

- Attachment of the Ethylbutanamido Group : Introduced via amide coupling using 2-ethylbutanoic acid.

- Formation of the Pyranone Ring : Achieved through cyclization reactions involving β-keto esters.

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this one have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values often below 100 µg/mL. The presence of the thiadiazole ring is crucial for this activity due to its ability to interact with bacterial enzymes .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies have demonstrated that thiadiazole derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is particularly relevant in neuroprotective contexts, where oxidative damage is a key factor in neurodegenerative diseases .

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds in this class have shown IC50 values in the low micromolar range, suggesting considerable potential as therapeutic agents for cognitive disorders .

Case Study 1: Antimicrobial Efficacy

In vitro testing on a series of thiadiazole derivatives revealed that compounds structurally related to our target showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a related derivative exhibited an MIC of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar compounds in models of ischemia/reperfusion injury. Results indicated that certain derivatives significantly reduced neuronal damage and improved survival rates in treated groups compared to controls .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 453.44 g/mol |

| Antimicrobial MIC | <100 µg/mL against various strains |

| AChE Inhibition IC50 | Low micromolar range |

| Antioxidant Activity | Effective ROS scavenger |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, starting with coupling 2-ethylbutanamide to a 1,3,4-thiadiazole core followed by thioether formation and esterification. Key steps include:

- Amide coupling : Use coupling agents like EDCI/HOBt for attaching 2-ethylbutanamide to the thiadiazole ring under anhydrous conditions .

- Thioether linkage : React the thiol group of the thiadiazole with a bromomethylpyran intermediate in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Esterification : Employ Steglich esterification (DCC/DMAP) to link the pyran-oxo intermediate with 4-(trifluoromethyl)benzoic acid . Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity (e.g., DMF for solubility vs. THF for steric control) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze , , and NMR to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns matching the expected structure .

- HPLC purity : Ensure >95% purity using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize assays aligned with structural analogs (e.g., thiadiazole-containing antimicrobials or kinase inhibitors):

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the thiadiazole’s metal-chelating potential .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Stability assessment : Monitor compound degradation in PBS or cell media via LC-MS over 24–48 hours .

- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation or microsomal assays .

Q. What computational methods can predict target interactions and SAR?

Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina to model interactions with targets like EGFR or HIV-1 protease, focusing on the thiadiazole’s sulfur and pyran’s carbonyl as hydrogen bond acceptors .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate substituents (e.g., trifluoromethyl) with activity .

Q. How to address poor aqueous solubility during formulation studies?

Strategies include:

- Prodrug design : Introduce phosphate esters or PEGylated derivatives at the pyran-oxo group .

- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm size via solvent evaporation) or liposomes .

- Co-solvency : Test cyclodextrin complexes or water-miscible solvents (e.g., ethanol:cremophor EL) for in vivo dosing .

Q. What mechanistic studies elucidate the compound’s mode of action?

Advanced approaches:

- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .

- CRISPR screening : Knock out suspected targets (e.g., kinases) in cell lines and assess resistance .

- Metabolomics : Track changes in ATP/NADH levels or ROS production via LC-MS/MS to infer metabolic disruption .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.